9,10-Dihydro-2,6(7)-dimethylanthracene
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Overview
Description
9,10-Dihydro-2,6(7)-dimethylanthracene is an organic compound belonging to the anthracene family. Anthracenes are polycyclic aromatic hydrocarbons composed of three fused benzene rings. This specific compound is characterized by the presence of two methyl groups at the 2 and 6 (or 7) positions and hydrogen atoms at the 9 and 10 positions, making it a dihydro derivative of dimethylanthracene.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Dihydro-2,6(7)-dimethylanthracene typically involves the hydrogenation of 2,6(7)-dimethylanthracene. This process can be carried out using various catalysts such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures. The reaction conditions are crucial to ensure selective hydrogenation at the 9 and 10 positions without affecting the aromatic ring system.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and efficient catalysts to achieve high yields and purity. The reaction is typically conducted in a solvent such as ethanol or toluene to facilitate the dissolution of reactants and products.
Chemical Reactions Analysis
Types of Reactions
9,10-Dihydro-2,6(7)-dimethylanthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 9,10-dioxo-2,6(7)-dimethylanthracene using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Further reduction can lead to the formation of fully saturated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) under UV light or in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 9,10-Dioxo-2,6(7)-dimethylanthracene.
Reduction: Fully saturated derivatives of this compound.
Substitution: Halogenated derivatives such as 2,6(7)-dibromo-9,10-dihydroanthracene.
Scientific Research Applications
9,10-Dihydro-2,6(7)-dimethylanthracene has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a model compound for studying hydrogenation reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 9,10-Dihydro-2,6(7)-dimethylanthracene involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with cellular components. The pathways involved include oxidation-reduction reactions and electrophilic substitution, which can modify the structure and function of biomolecules.
Comparison with Similar Compounds
Similar Compounds
Anthracene: The parent compound without methyl or hydrogen substitutions.
2,6-Dimethylanthracene: Lacks hydrogenation at the 9 and 10 positions.
9,10-Dihydroanthracene: Lacks methyl groups at the 2 and 6 (or 7) positions.
Uniqueness
9,10-Dihydro-2,6(7)-dimethylanthracene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of methyl groups at the 2 and 6 (or 7) positions and hydrogenation at the 9 and 10 positions make it a valuable compound for studying structure-activity relationships and for use in various applications.
Properties
IUPAC Name |
ethane;6-methyl-4a,9,9a,10-tetrahydroanthracene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16.C2H6/c1-11-6-7-14-9-12-4-2-3-5-13(12)10-15(14)8-11;1-2/h2-8,12-13H,9-10H2,1H3;1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGEQKCKIIQTRHC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC.CC1=CC2=C(CC3C=CC=CC3C2)C=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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